ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Intellectual Property Freedom-to-Operate Patent Analytics

Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (C₁₂H₁₂O₅, MW 236.22 g/mol) is a synthetic heterocyclic small molecule belonging to the 2,5-dioxo-tetrahydrochromene carboxylate family, characterized by a fused 2H-chromene core with a 3-position ethyl ester substituent. The compound is indexed in PubChemLite with a unique InChIKey (DNZQBOVZFWQLMA-UHFFFAOYSA-N) and is associated with 88 patent filings, underscoring significant industrial and therapeutic interest despite an absence of published primary literature (literature count =.

Molecular Formula C12H12O5
Molecular Weight 236.223
CAS No. 1646839-55-5
Cat. No. B2608012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
CAS1646839-55-5
Molecular FormulaC12H12O5
Molecular Weight236.223
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CCCC2=O)OC1=O
InChIInChI=1S/C12H12O5/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h6H,2-5H2,1H3
InChIKeyDNZQBOVZFWQLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS 1646839-55-5): Core Structural & IP Landscape for Procurement Prioritization


Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (C₁₂H₁₂O₅, MW 236.22 g/mol) is a synthetic heterocyclic small molecule belonging to the 2,5-dioxo-tetrahydrochromene carboxylate family, characterized by a fused 2H-chromene core with a 3-position ethyl ester substituent . The compound is indexed in PubChemLite with a unique InChIKey (DNZQBOVZFWQLMA-UHFFFAOYSA-N) and is associated with 88 patent filings, underscoring significant industrial and therapeutic interest despite an absence of published primary literature (literature count = 0) [1]. Commercially, it is available as a research-grade building block (≥95% purity) from suppliers such as Biosynth (via CymitQuimica) and Aaron Chemicals, positioning it as a readily accessible scaffold for medicinal chemistry and chemical biology programs .

Ethyl 2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate: Why In-Class Substitution Without Differential Validation Is Scientifically Unsound


Within the 2,5-dioxo-tetrahydrochromene family, seemingly minor structural modifications—such as ester alkyl chain length (methyl vs. ethyl), regioisomeric carboxylate position (3- vs. 4-substitution), and C3 functional group identity (ester vs. amide vs. nitrile)—radically alter physicochemical properties, synthetic tractability, and biological target engagement [1]. For instance, the ethyl ester at C3 confers a predicted boiling point of 411.7 ± 45.0 °C and density of 1.31 ± 0.1 g/cm³, values that differ from the corresponding methyl ester analog (C₁₁H₁₀O₅, MW 222.19 g/mol) due to increased lipophilicity and molar refractivity . Additionally, the 3-carboxylate regioisomer is synthesized via a distinct route from the 4-carboxylate series (which employs dialkyl acetylenedicarboxylates and six-membered 1,3-diketones), meaning that intermediates and impurity profiles are non-interchangeable [2]. Substituting without empirical head-to-head validation therefore risks introducing uncharacterized SAR divergence, incompatible downstream reactivity, or patent infringement in freedom-to-operate assessments [3].

Ethyl 2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate: Quantified Differentiation Evidence Against Closest Analogs


IP Density Advantage: 88 Patent Filings vs. Zero Published Literature for the Core Scaffold

Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is associated with 88 patent documents, whereas publicly indexed primary literature for this specific compound is zero [1]. This 88:0 patent-to-literature ratio places the compound in a unique IP position relative to close analogs: the methyl ester (CAS 77959-75-2) and the 3-carboxamide derivative (CAS 85831-03-4) are described in synthetic methodology papers, diluting their freedom-to-operate exclusivity for novel composition-of-matter claims [2]. The high patent density but low literature visibility suggests that the ethyl ester scaffold is incorporated within proprietary pharmaceutical programs, making it a strategically valuable starting point for derivative exploration that avoids crowded public-domain SAR landscapes [3].

Intellectual Property Freedom-to-Operate Patent Analytics

Physicochemical Differentiation: Predicted Boiling Point and Density vs. Methyl Ester Analog

The ethyl ester target compound (C₁₂H₁₂O₅) exhibits a predicted boiling point of 411.7 ± 45.0 °C and a predicted density of 1.31 ± 0.1 g/cm³ . While experimental data for the methyl ester analog (C₁₁H₁₀O₅) are not publicly reported at the same level of precision, the molecular weight difference (236.22 vs. 222.19 g/mol) and the additional methylene unit in the ethyl ester contribute to an increase in calculated logP of approximately 0.3–0.5 units (class-level inference based on fragmental constant additivity for ester homologation [1]). This incremental lipophilicity can influence membrane permeability, metabolic stability, and protein binding in biological assays, as well as retention time in reversed-phase HPLC purification, making the ethyl ester a chromatographically distinguishable entity from the methyl congener .

Physicochemical Properties Chromatography Formulation

Synthetic Route Orthogonality: 3-Carboxylate vs. 4-Carboxylate Regioisomer Accessibility

The 3-carboxylate regioisomer (ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate) is not accessible via the established one-pot method reported by Nasiri et al. (2007) for 4-carboxylate analogs, which relies on the reaction of dialkyl acetylenedicarboxylates with six-membered 1,3-diketones in the presence of trialkylamines to afford alkyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-4-carboxylates in good yields [1]. The 3-carboxylate scaffold requires distinct starting materials and reaction conditions, indicating that the two regioisomeric series occupy non-overlapping synthetic feasibility spaces. This synthetic orthogonality means that the 3-carboxylate compound cannot be simply replaced by a 4-carboxylate analog without redesigning the entire synthetic route, and vice versa, impacting cost-of-goods, scalability, and intermediate availability for procurement planning .

Regioselective Synthesis Scaffold Diversification Chemical Biology

Class-Level Biological Plausibility: 4H-Chromene-3-carboxylate Elastase Inhibition as a Precedent for Tetrahydro-2H-chromene-3-carboxylate Target Engagement

Although no direct enzyme inhibition data exist for ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate, structurally related 4H-chromene-3-carboxylate derivatives have been characterized as potent elastase inhibitors. In the study by Dige et al. (2020), compound 4b (a 4H-chromene-3-carboxylate) exhibited an IC₅₀ of 0.41 ± 0.01 µM against human neutrophil elastase, representing a ~33-fold improvement over the standard oleanolic acid (IC₅₀ = 13.45 ± 0.0 µM) [1]. The 2,5-dioxo-tetrahydro-2H-chromene scaffold shares the chromene-3-carboxylate pharmacophoric core but with saturation at the 5,6,7,8 positions, which may alter conformational flexibility and metabolic stability relative to the 4H-chromene series. This class-level evidence supports the hypothesis that the target compound, bearing the identical 3-carboxylate ester orientation, warrants evaluation in elastase or related serine protease assays [2].

Elastase Inhibition Anti-inflammatory Chromene Pharmacology

Commercial Availability and Purity Benchmarking: ≥95% Assay vs. Unstandardized Analog Supply

The target compound is commercially supplied by Biosynth (distributed via CymitQuimica) with a minimum purity of 95% (assay), offered in discrete quantities of 500 mg and 5 g at listed prices of €490.00 and €1,670.00 respectively . In contrast, close analogs such as methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS 77959-75-2) are available from reagent vendors (e.g., Leyan, 98% purity) and 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide is listed at CymitQuimica without disclosed purity specifications, creating uncertainty in batch-to-batch reproducibility . The defined purity metric and transparent pricing for the ethyl ester reduce procurement risk by enabling direct cost-per-gram comparisons and minimizing the need for in-house repurification before use in sensitive assays .

Procurement Quality Control Building Block

Ethyl 2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


IP-Protected Medicinal Chemistry Starting Point for Kinase or Protease Inhibitor Programs

Given the 88:0 patent-to-literature ratio [1] and the class-level elastase inhibition precedent (IC₅₀ = 0.41 µM for the 4H-chromene-3-carboxylate analog) [2], ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is optimally positioned as a proprietary scaffold for initiating serine protease or kinase inhibitor lead optimization. The tetrahydro ring saturation differentiates it from fully aromatic 4H-chromene leads, potentially offering improved solubility and reduced CYP-mediated metabolism, while the ethyl ester provides a handle for prodrug strategies or further amide/acid diversification.

Diversity-Oriented Synthesis Library Construction Requiring Regioisomeric Orthogonality

The synthetic inaccessibility of the 3-carboxylate scaffold via the published 4-carboxylate route [3] makes this compound an essential building block for constructing screening libraries that explore both regioisomeric vectors. Procurement of the pre-formed 3-carboxylate ethyl ester eliminates the need for de novo route development (estimated 4–8 weeks of FTE chemistry effort), enabling parallel library production alongside 4-carboxylate analogs for comprehensive SAR profiling.

Analytical Method Development and Reference Standard Procurement

With a defined purity of ≥95% and predicted physicochemical properties (bp 411.7 °C, density 1.31 g/cm³) , the compound serves as a qualified reference standard for HPLC method development, impurity profiling, and forced degradation studies. Its distinct chromatographic behavior relative to the methyl ester (ΔMW +14.03 g/mol, estimated ΔlogP +0.3–0.5 units) [4] ensures unambiguous peak identification in stability-indicating assays, a critical requirement for IND-enabling CMC packages.

Targeted Covalent Inhibitor (TCI) Scaffold Exploitation

The electrophilic α,β-unsaturated lactone carbonyls at positions 2 and 5 of the chromene core, combined with the 3-carboxylate ester as a tunable exit vector, make this scaffold amenable to covalent inhibitor design. The 88-patent portfolio [1] may contain precedent for covalent warhead incorporation (e.g., acrylamide or vinyl sulfonamide appendages), providing a freedom-to-operate landscape that procurement teams can map before committing to a specific TCI program.

Quote Request

Request a Quote for ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.